![molecular formula C16H20BClN2O2 B2739646 4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole CAS No. 1407884-18-7](/img/structure/B2739646.png)
4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole
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Overview
Description
The compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it might be used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography . The presence of the pyrazole ring and the boronate ester would be key features in the spectroscopic data.Chemical Reactions Analysis
As a boronic ester, this compound would be expected to undergo reactions typical of this class of compounds, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable and can be stored for long periods. They are also typically soluble in common organic solvents .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridine under specific conditions. The presence of the 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group in the phenyl ring can facilitate the formation of these amides through C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment . These amides have significant biological and therapeutic value, serving as pharmacophores for many molecules .
Development of JAK Inhibitors
The compound serves as a building block in the synthesis of Janus kinase (JAK) inhibitors. These inhibitors play a crucial role in interfering with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes. Disrupted JAK-STAT signaling can lead to immune system diseases, and thus, JAK inhibitors have therapeutic applications in treating cancer and inflammatory diseases .
Synthesis of 3-Bromoimidazo[1,2-a]pyridines
3-Bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine, similar to N-(Pyridin-2-yl)amides. The compound can be used to promote the cyclization to form imidazopyridines, which are then further brominated. These structures are versatile and can be transformed into other skeletons, expanding their utility in medicinal chemistry .
Boron-Containing Primary Amines
Boron-containing primary amines have a wide range of applications in organic synthesis and medicinal chemistry. The compound “4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole” can be utilized in the synthesis of these amines, which are essential in the development of new pharmaceuticals and materials .
Mechanism of Action
Mode of Action
It is known that boronic acid derivatives, such as this compound, are often used in suzuki coupling reactions . These reactions involve the formation of carbon-carbon bonds using transition metals as catalysts .
Biochemical Pathways
The suzuki coupling reactions in which boronic acid derivatives participate can lead to the synthesis of biaryl compounds . These compounds are prevalent in various biochemical pathways.
Action Environment
It is known that environmental conditions can significantly impact the outcomes of chemical reactions, including those involving boronic acid derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-8-11(6-7-14(13)18)12-9-19-20(5)10-12/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFBGVZTQWRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CN(N=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole | |
CAS RN |
1407884-18-7 |
Source
|
Record name | 4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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